molecular formula C11H16Cl3N B3061200 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride CAS No. 6407-19-8

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride

Cat. No.: B3061200
CAS No.: 6407-19-8
M. Wt: 268.6 g/mol
InChI Key: FPZZEOLIJARXPC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its molecular structure, which includes a phenyl group, two chloroethyl groups, and a methyl group attached to an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process begins by dissolving thionyl chloride in chloroform and then adding a mixture of diethanolamine and chloroform at a controlled temperature below 0°C. The reaction is maintained at -4 to -6°C to ensure proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization using solvents like ethanol or chloroform to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanamines, while oxidation and reduction can lead to different oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride involves its ability to alkylate DNA. The compound binds to the N7 nitrogen on the DNA base guanine, leading to crosslinking of DNA strands and preventing cell duplication. This alkylating property makes it effective in disrupting the replication of cancer cells, thereby serving as a basis for its use in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with biological targets, making it a valuable compound in pharmaceutical research and development.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZZEOLIJARXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC(C1=CC=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6407-19-8
Record name NSC61603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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